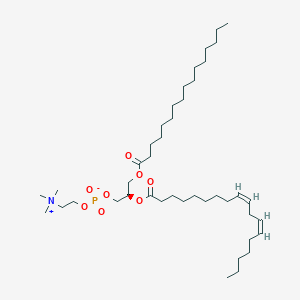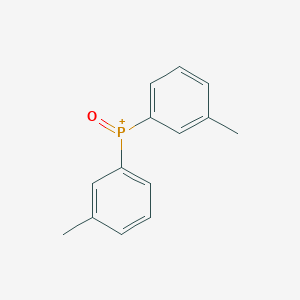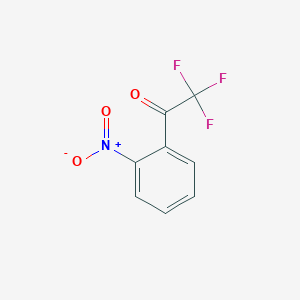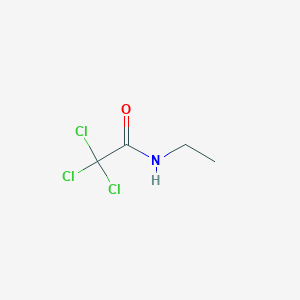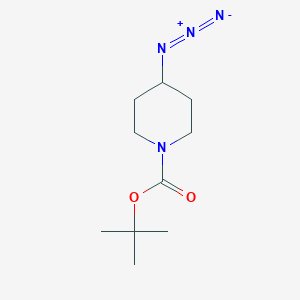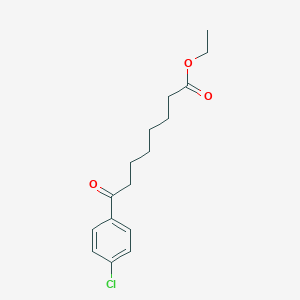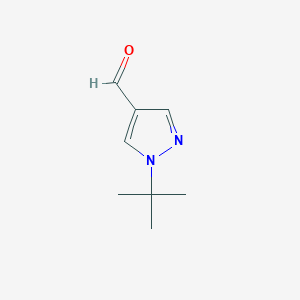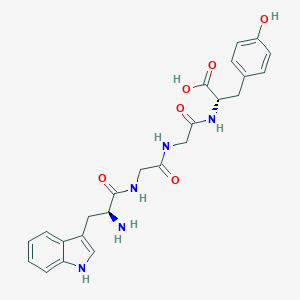
L-Tyrosine, L-tryptophylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, L-tryptophylglycylglycyl- (TTGG) is a dipeptide consisting of two amino acids, L-tyrosine and L-tryptophan, linked by a peptide bond. It has gained attention in recent years due to its potential use in scientific research applications, particularly in the field of biochemistry and physiology.
作用機序
L-Tyrosine, L-tryptophylglycylglycyl- is a dipeptide that can be hydrolyzed by peptidases to release its constituent amino acids, L-tyrosine and L-tryptophan. These amino acids can then be utilized in various biochemical and physiological processes, such as protein synthesis and neurotransmitter production.
Biochemical and Physiological Effects:
L-Tyrosine, L-tryptophylglycylglycyl- has been shown to have various biochemical and physiological effects. It has been reported to increase the production of dopamine, a neurotransmitter involved in the regulation of mood and behavior. L-Tyrosine, L-tryptophylglycylglycyl- has also been shown to increase the activity of enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids.
実験室実験の利点と制限
L-Tyrosine, L-tryptophylglycylglycyl- has several advantages as a substrate for lab experiments. It is easy to synthesize using standard Fmoc/tBu chemistry and is readily available from commercial sources. L-Tyrosine, L-tryptophylglycylglycyl- is also stable under a wide range of experimental conditions, making it suitable for use in various biochemical and physiological assays.
However, L-Tyrosine, L-tryptophylglycylglycyl- has some limitations as a substrate for lab experiments. It is relatively expensive compared to other dipeptides and may not be suitable for large-scale experiments. L-Tyrosine, L-tryptophylglycylglycyl- is also relatively hydrophobic, which may affect its solubility and bioavailability in certain experimental systems.
将来の方向性
There are several future directions for research involving L-Tyrosine, L-tryptophylglycylglycyl-. One potential area of research is the development of new enzymes that can hydrolyze L-Tyrosine, L-tryptophylglycylglycyl- more efficiently. This could lead to the production of new natural products with potential therapeutic applications.
Another potential area of research is the development of new synthetic methods for L-Tyrosine, L-tryptophylglycylglycyl-. This could lead to the production of L-Tyrosine, L-tryptophylglycylglycyl- analogs with improved properties, such as increased stability or bioavailability.
Finally, L-Tyrosine, L-tryptophylglycylglycyl- could be used as a model substrate for studying the catalytic mechanisms of enzymes involved in peptide bond formation. This could lead to a better understanding of these enzymes and their potential applications in biotechnology and medicine.
Conclusion:
In conclusion, L-Tyrosine, L-tryptophylglycylglycyl- (L-Tyrosine, L-tryptophylglycylglycyl-) is a dipeptide with potential applications in scientific research, particularly in the field of biochemistry and physiology. It can be synthesized using standard Fmoc/tBu chemistry and has several advantages as a substrate for lab experiments. Future research directions include the development of new enzymes, synthetic methods, and the use of L-Tyrosine, L-tryptophylglycylglycyl- as a model substrate for studying catalytic mechanisms.
合成法
L-Tyrosine, L-tryptophylglycylglycyl- can be synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc/tBu chemistry. The synthesis involves coupling of Fmoc-L-tyrosine-OH and Fmoc-L-tryptophan-OH to a resin-bound amino acid using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA) to yield the final product.
科学的研究の応用
L-Tyrosine, L-tryptophylglycylglycyl- has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been studied for its potential use as a substrate for enzymes involved in the biosynthesis of natural products, such as antibiotics and alkaloids. L-Tyrosine, L-tryptophylglycylglycyl- has also been used as a model substrate for studying the catalytic mechanism of enzymes involved in peptide bond formation.
特性
CAS番号 |
15035-25-3 |
|---|---|
分子式 |
C24H27N5O6 |
分子量 |
481.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H27N5O6/c25-18(10-15-11-26-19-4-2-1-3-17(15)19)23(33)28-12-21(31)27-13-22(32)29-20(24(34)35)9-14-5-7-16(30)8-6-14/h1-8,11,18,20,26,30H,9-10,12-13,25H2,(H,27,31)(H,28,33)(H,29,32)(H,34,35)/t18-,20-/m0/s1 |
InChIキー |
KSMAWTWPQSIADT-ICSRJNTNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
配列 |
WGGY |
同義語 |
H-TRP-GLY-GLY-TYR-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



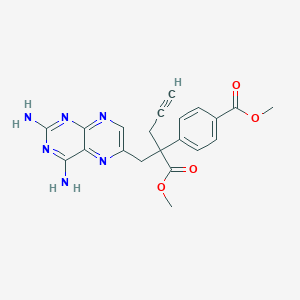
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)
